molecular formula C16H12N2O2 B2651066 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid CAS No. 1179064-88-0

3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B2651066
CAS No.: 1179064-88-0
M. Wt: 264.284
InChI Key: HRVHKCQOHDEUMH-UHFFFAOYSA-N
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Description

3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid is a chemical compound built on a pyrazole core, a scaffold recognized for its diverse therapeutic potential and presence in several approved drugs . This specific benzoic acid derivative is a useful research chemical for scientists working in early-stage antibacterial discovery and development . Researchers are particularly interested in this structural class due to its potent activity against Gram-positive bacterial pathogens . Structural analogues of this compound have demonstrated promising antibacterial properties in laboratory studies. These related molecules exhibit strong growth inhibition against problematic pathogens such as Staphylococcus aureus (including methicillin-resistant MRSA strains) and Enterococcus faecium . The reported biological activity for this compound family includes low minimum inhibitory concentration (MIC) values, sometimes as low as 0.5-0.78 µg/mL, alongside bactericidal action and effectiveness in inhibiting and eradicating bacterial biofilms . Some leads in this class also show activity against persistent cells and a low tendency for resistance development in multiple-passage studies . While the exact mechanism of action for this specific compound is a subject of ongoing research, studies on highly similar pyrazole derivatives suggest potential mechanisms include bacterial membrane permeabilization and inhibition of fatty acid biosynthesis (FAB) . Researchers utilize this compound exclusively in laboratory settings to explore these pathways and develop new therapeutic agents against antimicrobial resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-phenylpyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)13-6-4-5-12(9-13)14-10-17-18(11-14)15-7-2-1-3-8-15/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVHKCQOHDEUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid and Its Derivatives

General Synthetic Routes

Traditional methods for pyrazole (B372694) synthesis often involve multi-step sequences, providing reliable access to the target compounds. These routes include diazotization and coupling, multi-step pathways from precursors, and condensation reactions.

Diazotization of an appropriate aniline (B41778) precursor followed by a coupling reaction represents a viable, though less commonly detailed, pathway to pyrazole derivatives. This amine-redox chemistry involves the diazotization of an aniline, followed by reduction to form a hydrazine (B178648) intermediate, which can then be condensed with a 1,3-dicarbonyl compound. nih.gov A multi-step continuous flow process has been reported for the conversion of anilines into pyrazole products, which incorporates diazotization and a metal-free reduction mediated by vitamin C. nih.gov

Heterocyclic diazonium salts can also be employed in coupling reactions. For instance, diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one has been shown to couple with active methylene (B1212753) nitriles to yield cyanohydrazones, which can be further cyclized. rsc.org Similarly, coupling with compounds like 3-chloropentane-2,4-dione (B157559) can lead to the formation of fused pyrazole systems. rsc.org The synthesis of disazo dyes has also been achieved through the diazotization of aminobenzothiazole and subsequent coupling and cyclization reactions. researchgate.net

Multi-step syntheses are fundamental to constructing complex pyrazole derivatives, allowing for controlled introduction of substituents. A common strategy involves the initial formation of a pyrazole core, which is then functionalized in subsequent steps. For instance, a versatile multi-step continuous flow setup has been developed for the four-step conversion of anilines into pyrazole products, demonstrating the potential for automated synthesis. nih.gov This process begins with the diazotization of anilines, followed by reduction and condensation. nih.gov

Another multi-step approach involves the synthesis of 1,4-disubstituted pyrazoles by reacting a monosubstituted hydrazine with the product of an acetal (B89532) and an N-substituted halomethyliminium salt. google.com The synthesis of 3-phenyl-1H-pyrazole derivatives has been achieved in a two-step process involving Knoevenagel condensation followed by a cyclization reaction, starting from a substituted acetophenone (B1666503) and hydrazine. atlantis-press.com Furthermore, pyrazole-derived aldehydes, which are key intermediates, can be synthesized on a multigram scale and subsequently converted to the target compounds through reactions like reductive amination. nih.gov

Table 1: Examples of Multi-step Synthesis of Pyrazole Derivatives

Starting Materials Key Steps Product Type Reference
Anilines, t-butyl nitrite, L-ascorbic acid, pentane-2,4-dione Diazotization, Reduction, Condensation (Continuous Flow) N-arylated pyrazoles nih.gov
Substituted acetophenone, Hydrazine Knoevenagel Condensation, Cyclization 3-phenyl-1H-pyrazole derivatives atlantis-press.com
Monosubstituted hydrazine, Acetal, N-substituted halomethyliminium salt Reaction of acetal and iminium salt, Reaction with hydrazine 1,4-disubstituted pyrazoles google.com
Pyrazole-derived aldehydes, Anilines Reductive Amination Pyrazole-derived anilines nih.gov

Condensation reactions are a cornerstone of pyrazole synthesis, most classically involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. wikipedia.orgresearchgate.net This method, often referred to as a Knorr-type reaction, is widely used for preparing substituted pyrazoles. wikipedia.org For example, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org

The reaction of α,β-unsaturated ketones with hydrazines is another prevalent condensation strategy. This typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. nih.govmdpi.com Various catalysts, such as copper triflate, have been used to facilitate this reaction. nih.gov The regioselectivity of the condensation of 1,3-diketones with arylhydrazines can be remarkably high, affording specific isomers in good yields. mdpi.com The choice of solvent and catalyst can significantly influence the outcome of these reactions. nih.govmdpi.com

Table 2: Condensation Reactions for Pyrazole Synthesis

Reactant 1 Reactant 2 Reaction Type Product Reference
1,3-Diketone (e.g., acetylacetone) Hydrazine Knorr-type condensation Substituted pyrazole (e.g., 3,5-dimethylpyrazole) wikipedia.org
α,β-Unsaturated aldehyde Hydrazine Cyclocondensation followed by dehydrogenation Pyrazole wikipedia.org
α,β-Ethylenic ketone Hydrazine derivative Cyclocondensation and oxidation Substituted pyrazole nih.gov
1,3-Diketones Arylhydrazines Regioselective condensation 1-Aryl-3,4,5-substituted pyrazoles mdpi.com

Advanced and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. For pyrazole synthesis, this has led to the rise of one-pot multicomponent reactions and the use of specific formylation strategies.

One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product, which incorporates substantial portions of all the reactants. ut.ac.irrsc.org This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing the need for purification of intermediates. ut.ac.ir

Several MCRs have been developed for the synthesis of pyrazole derivatives. For instance, a one-pot, four-component reaction of aromatic aldehydes, malononitrile (B47326), hydrazine hydrate (B1144303), and ethyl acetoacetate (B1235776) has been used to synthesize dihydropyrano[2,3-c]pyrazole derivatives in high yields using catalysts like preheated fly-ash or copper oxide nanoparticles. ut.ac.irjsynthchem.com Another example is the three-component synthesis of 5-amino pyrazole derivatives from phenyl hydrazines, aldehydes, and malononitrile in an aqueous medium. rsc.org These methods are often characterized by simple procedures, short reaction times, and high product yields. rsc.org

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govmdpi.com This reaction typically uses a Vilsmeier reagent, formed from a substituted amide like dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). nih.govsemanticscholar.org

This strategy is particularly relevant for the synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)benzoic acid, as it provides a direct route to 1,3-disubstituted pyrazole-4-carbaldehydes. arkat-usa.orgnih.gov These aldehydes are immediate precursors that can be oxidized to the corresponding carboxylic acid. The Vilsmeier-Haack formylation of hydrazones is a key step in synthesizing various 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes. semanticscholar.org The reaction conditions can be tuned, but often involve stirring the reactants at low temperatures followed by heating. nih.govsemanticscholar.org This method has been successfully applied to a broad range of pyrazole substrates, though its efficiency can be affected by the electronic nature of the substituents on the pyrazole ring. arkat-usa.org

Table 3: Vilsmeier-Haack Formylation of Pyrazole Derivatives

Substrate Reagents Product Key Features Reference
Hydrazones DMF/POCl₃ 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes Cyclization and formylation in one pot nih.gov
N'-(1-phenylethylidene)benzohydrazide DMF/POCl₃ 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Good yield, versatile for substituted acetophenones semanticscholar.org
1,3-Disubstituted-5-chloro-1H-pyrazoles DMF/POCl₃ 5-Chloro-1H-pyrazole-4-carbaldehydes Formylation at the 4-position arkat-usa.org
Hydrazones DMF/POCl₃ Pyrazole carbaldehydes Used for further synthesis of Schiff's bases nih.gov

Reductive Amination Protocols for Derivative Synthesis

Reductive amination is a crucial method for synthesizing derivatives of this compound, enabling the introduction of diverse amine groups. This process generally involves the reaction of a pyrazole-derived aldehyde with a primary or secondary amine to form an imine or iminium ion, which is subsequently reduced to the corresponding amine. ineosopen.org

A key intermediate in these syntheses is 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde. The reactivity of this aldehyde in reductive amination has been studied with various amines. ineosopen.orgresearchgate.net Optimal yields are typically achieved using sodium triacetoxyborohydride (B8407120) as the reducing agent while refluxing in dichloroethane. ineosopen.org This one-pot, two-step synthesis is efficient for creating N-pyrazolyl amines from pyrazol-5-amine and aldehydes. researchgate.net

The process involves the in-situ formation of an N-pyrazolyl imine, which is then reduced. researchgate.net This method is effective for both aliphatic and aromatic amines, offering a versatile route to a wide range of N-substituted pyrazoles under mild conditions and with short reaction times. nih.gov

Table 1: Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes

Amine Reducing Agent Solvent Yield (%) Reference
Various primary and secondary amines Sodium triacetoxyborohydride Dichloroethane High ineosopen.org
p-Methoxybenzaldehyde Not specified Solvent-free Good researchgate.net

Diimide Reduction Methods for Unsaturated Linkers

Diimide (N₂H₂) reduction is a valuable technique for the selective reduction of non-polar carbon-carbon double or triple bonds in the synthesis of this compound derivatives. This method is particularly useful when other reducible functional groups, such as those found in the pyrazole or benzoic acid moieties, need to remain intact. wikipedia.org

The reduction process involves the syn-addition of dihydrogen to the unsaturated bond, typically from cis-diimide, which is generated in situ. wikipedia.org Common methods for generating diimide include the oxidation of hydrazine or the decarboxylation of potassium azodicarboxylate. wikipedia.org Diimide reduction is highly chemoselective, leaving polar functional groups like esters and carboxylic acids unaffected. wikipedia.org It is also effective for reducing sterically unhindered double bonds. nih.gov

While diimide selectively reduces less substituted double bonds, the distinction between terminal and disubstituted double bonds can be minimal. wikipedia.org An improved method for the diimide reduction of solid-supported unsaturated compounds has been developed, which is compatible with various labile linked resins and proceeds under mild conditions. nih.gov

Microwave-Assisted and Ultrasonic-Mediated Synthesis

Modern energy sources like microwave irradiation and ultrasound have been effectively employed to accelerate the synthesis of pyrazole derivatives, offering significant advantages over conventional heating methods. degres.eu

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has gained prominence for its efficiency, leading to shorter reaction times, higher yields, and improved product quality. acs.org This technique has been successfully applied to the synthesis of various pyrazole derivatives, including those hybridized with other heterocycles like oxadiazoles. acs.orgnih.gov For instance, the synthesis of N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides saw a significant reduction in reaction time from 7–9 hours to 9–10 minutes with improved yields. acs.org Microwave irradiation is also effective for the one-pot synthesis of aryl-pyrazole derivatives and other complex pyrazole structures. dergipark.org.tr This solvent-free approach is particularly beneficial for high-throughput screening in drug discovery due to its speed and resource efficiency. nih.gov

Ultrasonic-Mediated Synthesis: Ultrasound-assisted synthesis is another green and efficient method that accelerates chemical reactions. researchgate.net This technique has been used for the synthesis of pyrazoles and pyrazolines, often under solvent-free conditions, resulting in good to excellent yields in very short timeframes. researchgate.netnih.govnih.gov The use of ultrasound can be particularly advantageous in multicomponent reactions, providing high yields and simple work-up procedures. researchgate.net For example, the Vilsmeier-Haack formylation of pyrazoles to produce pyrazole-4-carbaldehydes has been significantly optimized using sonication, reducing reaction times from hours to minutes. degres.eu

Table 2: Comparison of Synthesis Methods for Pyrazole Derivatives

Method Reaction Time Yield Key Advantages References
Microwave-Assisted 9-20 minutes 79-92% Rapid, high yield, efficient resource use acs.orgdergipark.org.tr
Ultrasonic-Mediated 10-60 minutes Good to Excellent Short reaction time, green, high yield degres.euresearchgate.net

Preparation of Key Intermediates

Pyrazole-Derived Aldehyde Synthesis

A pivotal intermediate for many derivatives of this compound is 1-phenyl-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of these aldehydes. researchgate.netsemanticscholar.orgijpcbs.commdpi.comresearchgate.netnih.govjocpr.comrsc.org This reaction involves the formylation of an electron-rich aromatic ring, such as a pyrazole, using the Vilsmeier reagent, which is typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃). researchgate.netmdpi.com

The synthesis of 1-phenyl-3-substituted-1H-pyrazole-4-carbaldehydes can be achieved through the Vilsmeier cyclization of hydrazones. degres.eunih.gov This process involves the reaction of substituted phenylhydrazones with the Vilsmeier reagent, leading to cyclization and the formation of the pyrazole-4-carbaldehyde structure. degres.eu The reaction conditions, such as temperature and duration, can be optimized, with microwave and ultrasonic assistance significantly reducing reaction times. degres.eu

For instance, the reaction of acetophenone phenylhydrazone with the Vilsmeier-Haack reagent can produce the corresponding pyrazole carbaldehyde. ktu.edu The formylation occurs at the 4-position of the pyrazole ring. jocpr.com This method has been used to synthesize a variety of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes in good yields. nih.gov

Hydrazone Intermediate Formation

Hydrazones are crucial intermediates in the synthesis of pyrazole derivatives. wikipedia.org They are typically formed through the condensation reaction of a ketone or aldehyde with hydrazine or its derivatives, such as phenylhydrazine (B124118). wikipedia.orglookchem.com

In the context of this compound synthesis, hydrazones are formed from substituted acetophenones and hydrazides. These hydrazone intermediates are then cyclized using the Vilsmeier-Haack reaction to yield the final pyrazole-4-carbaldehyde derivatives. semanticscholar.org For example, N'-(1-phenylethylidene)benzohydrazide is a key intermediate in the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde. semanticscholar.org

The formation of hydrazones can also be a preliminary step in the synthesis of the pyrazole ring itself. The reaction of β-keto esters or β-keto acids with aryl diazonium salts via the Japp-Klingemann reaction also produces hydrazone intermediates that can be cyclized to pyrazoles. wikipedia.org Furthermore, hydrazones can be converted to azines, which are then used in the preparation of 3,5-disubstituted 1H-pyrazoles. wikipedia.org The synthesis of pyrazole derivatives from aldehyde hydrazones can also be achieved through a copper-catalyzed oxidative coupling reaction. researchgate.net

Diketoester and Carboxylic Acid Precursors

The synthesis of the pyrazole ring often utilizes 1,3-dicarbonyl compounds, including diketoesters, as key precursors. nih.govdergipark.org.tr The reaction of a 2,4-diketocarboxylic ester enolate with an N-alkylhydrazinium salt provides an economical route to 1-alkyl-pyrazole-5-carboxylic esters. google.com

A common strategy involves the Claisen condensation of diethyl oxalate (B1200264) with an acetophenone derivative to form a substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate. researchgate.net This diketoester is then treated with hydrazine hydrate to yield the corresponding ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. researchgate.net Similarly, the condensation of ethyl acetoacetate with phenylhydrazine can produce 1,3,5-substituted pyrazole derivatives. nih.govmdpi.com

The introduction of a carboxylic acid group can also be achieved through the oxidation of an alkyl or formyl group on a pre-formed pyrazole ring. nih.govresearchgate.net Another approach is the "one-pot" synthesis of pyrazoles from arenes and carboxylic acids, which proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. This method utilizes a RCOOH/TfOH/TFAA acylation system for the intermediate steps. The reaction of chalcones with α-diazo-β-ketoesters can also lead to the formation of pyrazole esters. researchgate.net

Table 3: Precursors for Pyrazole Carboxylic Acid Synthesis

Precursor Type Reaction Resulting Intermediate/Product References
Diketoester Condensation with hydrazine Pyrazole carboxylate dergipark.org.trresearchgate.net
Arene and Carboxylic Acid Acylation and cyclization Pyrazole
Alkyl/Formyl Pyrazole Oxidation Pyrazole carboxylic acid nih.govresearchgate.net

Functionalization and Derivatization Strategies

The chemical versatility of the this compound core allows for extensive modification at multiple sites. These modifications are instrumental in fine-tuning the biological activity and physicochemical properties of the resulting molecules. Strategies range from simple substituent variations on the aromatic rings to the incorporation of complex heterocyclic systems and diverse chemical linkers.

Modification of the two phenyl rings on the pyrazole scaffold—the N1-phenyl ring and the C3-phenyl ring (part of the benzoic acid moiety)—is a common strategy to explore structure-activity relationships (SAR). Introducing various substituents can influence the molecule's electronics, lipophilicity, and steric profile.

Research has shown that the introduction of electron-withdrawing or electron-donating groups can significantly impact biological efficacy. For instance, in related pyrazole-benzoic acid structures, substitutions with fluoro, chloro, bromo, and trifluoromethyl groups have been extensively investigated.

Fluoro (F): Fluorine substitution is a widely used tactic in medicinal chemistry to enhance metabolic stability and binding affinity. Studies on analogous 4-(pyrazol-1-yl)benzoic acid derivatives have demonstrated that fluoro-substitutions on the phenyl rings can lead to potent antimicrobial agents. nih.govresearchgate.net For example, compounds with 3-fluoro and 4-fluoro substitutions on the C3-phenyl ring have been synthesized and evaluated. nih.gov Similarly, 3-chloro-2-fluorophenyl derivatives have shown significant activity against antibiotic-resistant bacteria. nih.govacs.org

Chloro (Cl) and Bromo (Br): Halogenation with chlorine and bromine also plays a critical role. Dichloro-substituted derivatives of similar scaffolds have been identified as highly potent compounds. nih.govacs.org Bromo-substituted analogs have also been synthesized, often showing improved biological activities compared to unsubstituted parent compounds. nih.govmdpi.com The synthesis of molecules like 1-(4-bromobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde highlights the feasibility of incorporating bromine at various positions. allsubjectjournal.com

Trifluoromethyl (CF₃): The trifluoromethyl group is a strong electron-withdrawing group that can increase lipophilicity and metabolic stability. Numerous studies have reported the synthesis of trifluoromethyl-substituted pyrazole derivatives, which often exhibit potent antibacterial or enzyme-inhibitory activities. nih.govrsc.orgnih.gov For instance, 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles have been developed as effective growth inhibitors of drug-resistant bacteria. mdpi.com

Nitro (NO₂): The nitro group, being strongly electron-withdrawing, can also be introduced to modulate the electronic properties of the molecule. Research on related pyrazole structures has shown that a p-nitrophenyl moiety can confer significant anti-inflammatory activity. nih.gov Nitration can occur at various positions, including the para-position of the phenyl group, to yield derivatives like 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole. nih.gov

Table 1: Examples of Substituent Variation on Phenyl Rings of Pyrazole-Benzoic Acid Analogs

SubstituentPosition of Substitution (Analogous Scaffold)Synthetic Context / Reported FindingReference
Fluoro (F)C3-(3-fluorophenyl)Synthesized as part of a series of potent growth inhibitors for drug-resistant bacteria. nih.gov
Chloro (Cl)C3-(2,4-dichlorophenyl)Dichloro substitution resulted in one of the most potent compounds in a series against multi-resistant Staphylococcus strains. nih.govacs.org
Bromo (Br)N1-(4-bromobenzoyl), C3-(4-bromophenyl)Synthesized via conventional methods for in silico molecular modeling studies. allsubjectjournal.com
Trifluoromethyl (CF₃)C3-(3,5-bis(trifluoromethyl)phenyl)Derivatives were synthesized and showed potent activity as antibacterial agents. mdpi.com
Nitro (NO₂)C3-(p-nitrophenyl)A p-nitrophenyl moiety connected to a pyrazole scaffold exerted high anti-inflammatory activity. nih.gov

Direct functionalization of the pyrazole ring itself is a key strategy for creating structural diversity. The available positions on the pyrazole ring (C5) can be targeted for substitution, or the core pyrazole structure can be altered.

A common modification involves the introduction of a formyl group at the C4-position via the Vilsmeier-Haack reaction on corresponding hydrazones, which can then serve as a handle for further derivatization. nih.gov In the context of the target molecule, the C5 position is the most accessible site for direct substitution. Modifications could include:

Halogenation: Introducing halogens like chlorine or bromine directly onto the pyrazole ring.

Alkylation: Adding small alkyl groups.

Nitration: The introduction of a nitro group at the C4 position of a 5-chloro-3-methyl-1-phenyl-1H-pyrazole has been reported. mdpi.com

Furthermore, the pyrazole ring can be a precursor to fused heterocyclic systems. For instance, pyrazole rings can be fused with pyridines, imidazoles, or thiazoles to create novel bicyclic and polycyclic structures with distinct biological profiles. nih.gov The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a property that is altered upon N-substitution, thereby influencing biological interactions. nih.gov

Table 2: Potential and Reported Modifications of the Pyrazole Ring

Modification TypePositionDescriptionReference
FormylationC4The Vilsmeier-Haack reaction is commonly used to introduce a formyl group, creating an aldehyde intermediate for further synthesis. nih.gov
NitrationC4Nitration of a substituted 1-phenyl-pyrazole has been achieved using concentrated nitric acid. mdpi.com
SubstitutionC5The C5 position is a primary site for introducing various functional groups to modulate activity. nih.gov
Ring FusionN/AThe pyrazole ring can be fused with other heterocyclic rings like quinoline (B57606) to form structures such as 1H-pyrazolo[3,4-b]quinolines. nih.gov

Attaching other heterocyclic rings to the this compound scaffold is a powerful method to access novel chemical space and explore new biological targets. These moieties can be appended through various positions, often via the carboxylic acid group or by building upon a functionalized pyrazole core.

Thiazole (B1198619): Thiazole derivatives have been synthesized by reacting pyrazole-thiosemicarbazones with α-haloketones. mdpi.com For example, 2,4-disubstituted thiazoles have been prepared from pyrazole-4-carbaldehyde thiosemicarbazide. mdpi.com The combination of pyrazole and thiazole rings in a single molecule is a common objective in designing new bioactive compounds. researchgate.netrsc.org

Tetrazole and other Azoles: Tetrazoles have been introduced by reacting pyrazole-carbonitriles with sodium azide. nih.gov The carboxylic acid group of the parent compound can be converted to a hydrazide, which is a versatile intermediate for synthesizing other heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov

Complex Heterocycles: More complex systems can also be incorporated. For instance, a pyrazole-4-carbaldehyde intermediate has been used to synthesize a novel heterocycle containing benzofuran (B130515) and thiazolidin-4-one moieties. mdpi.com

Table 3: Examples of Heterocyclic Moieties Incorporated into Pyrazole Scaffolds

HeterocycleMethod of IntroductionResulting Structure/DerivativeReference
ThiazoleReaction of pyrazole-thiosemicarbazone with phenacyl bromides.Pyrazole-containing 2,4-disubstituted thiazole derivatives. mdpi.com
TetrazoleReaction of a pyrazole-carbonitrile with sodium azide.2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-phenylthiazole derivatives. nih.gov
1,3,4-OxadiazoleCyclization of a pyrazole-carbohydrazide intermediate.Pyrazole-oxadiazole hybrid molecules. nih.govresearchgate.net
Benzofuran / Thiazolidin-4-oneCondensation of a pyrazole-4-carbaldehyde with a thiazolidinone derivative.Complex polycyclic system containing pyrazole, benzofuran, and thiazolidin-4-one rings. mdpi.com

Methylene Linkers: Simple methylene (-CH₂-) linkers are often used to connect the pyrazole core to other aromatic or heterocyclic systems. For example, reductive amination of pyrazole-4-carbaldehydes with various anilines introduces an anilinomethyl linker at the C4 position, as seen in derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid. nih.gov This strategy has been employed to synthesize potent antibacterial agents. nih.gov

Sulfamoyl Linkers: The sulfamoyl (-SO₂NH-) linker is prevalent in many biologically active molecules. The benzoic acid can be derivatized to include a sulfamoyl group, or a sulfamoyl moiety can be attached elsewhere on the scaffold. For instance, 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid features a sulfamoyl linker connecting the pyrazole and benzoic acid rings. ontosight.ai The synthesis of sulfamoyl benzamides often starts from chlorosulfonation of a benzoic acid precursor, followed by reaction with an amine. nih.govrsc.org

Diazenyl (Azo) Linkers: Azo linkers (-N=N-) can be used to connect the pyrazole core to other aromatic systems. These are typically synthesized via diazotization of an amino group, followed by coupling with an electron-rich coupling partner. For example, 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)benzoic acid was prepared from the diazonium salt of 4-aminobenzoic acid. uobaghdad.edu.iq

Table 4: Linker Chemistry in the Derivatization of Pyrazole-Benzoic Acid Scaffolds

Linker TypeExample Structure / DerivativeSynthetic ApproachReference
Methylene (-CH₂-)4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acidReductive amination of a pyrazole-4-carbaldehyde with anilines. nih.gov
Sulfamoyl (-SO₂NH-)3-[(Pyrazol-4-yl)sulfamoyl]benzoic acidChlorosulfonation of benzoic acid followed by reaction with an amino-pyrazole. ontosight.ainih.gov
Diazenyl (-N=N-)4-(Pyrazol-4-ylazo)benzoic acidDiazotization of 4-aminobenzoic acid and coupling with a pyrazole derivative. uobaghdad.edu.iq

Structure Activity Relationship Sar Studies of 3 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid analogues is profoundly influenced by the nature and placement of substituents on both the phenyl rings and the pyrazole (B372694) core. The interplay between electronic and steric properties of these functional groups dictates the interaction with biological targets.

Halogenation Effects on Activity Profile

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. For pyrazole derivatives, halogen substitution, particularly at the C4 position of the pyrazole ring, is a primary site for modification. researchgate.net The introduction of halogens can significantly alter the activity profile.

In a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives developed as antibacterial agents, halogen substitution on an aniline (B41778) moiety played a crucial role. nih.gov It was observed that while monofluoro-substituted derivatives were weak inhibitors, chloro and bromo substitutions led to marginally improved activities. nih.gov A notable trend was observed with 3-trifluoromethyl-4-halo substituted compounds, where antibacterial potency increased with the increasing size of the halogen atom (F < Cl < Br), with the bromo-substituted derivative being the most potent. nih.gov This suggests that increased lipophilicity and polarizability associated with larger halogens may enhance target engagement or cell permeability.

Furthermore, studies on other pyrazole-containing scaffolds have shown that halo-substitution can enhance antifungal effects. researchgate.net In a different context, a combination of chloro and trifluoromethyl groups on a benzofuran (B130515) pyrazole template resulted in significant antinociceptive (pain-inhibiting) activity. nih.gov

Table 1: Effect of Halogen Substitution on Antibacterial Activity of Pyrazole Analogues

Compound Type Substituent Relative Activity
Monofluoro-substituted aniline F Weak
Chloro-substituted aniline Cl Marginally Improved
Bromo-substituted aniline Br Marginally Improved

Role of Lipophilic and Polar Groups

The balance between lipophilicity and polarity is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. In the context of this compound analogues, this balance significantly impacts biological activity.

Studies on antibacterial pyrazole derivatives demonstrated that introducing lipophilic substituents on an aniline moiety significantly improved activity, whereas an unsubstituted aniline derivative showed no significant activity. nih.gov Conversely, the introduction of a polar protic group, such as sulfonamide, almost completely abolished the antibacterial effect. nih.gov This highlights the importance of lipophilic interactions for this specific biological target.

However, the role of these groups can be target-dependent. For instance, in a series of pyrazoline analogues evaluated for antidepressant effects, replacing a polar 4-hydroxyphenyl substituent with a bulky, hydrophobic 1-naphthyl group led to a significant reduction in activity. nih.gov This suggests that for certain targets, polar interactions, such as hydrogen bonding provided by the hydroxyl group, are essential for binding. In another example, the combination of an N1-acetyl group with polar substituents on the pyrazole nucleus appeared to enhance efficacy for monoamine oxidase (MAO) inhibition. nih.gov

Table 2: Influence of Lipophilic vs. Polar Groups on Biological Activity

Compound Series Group Type Effect on Activity
Antibacterial Pyrazoles Lipophilic Improved
Antibacterial Pyrazoles Polar (Sulfonamide) Eliminated
Antidepressant Pyrazolines Hydrophobic (Naphthyl) Reduced
Antidepressant Pyrazolines Polar (Hydroxyphenyl) Favorable

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents can modulate the reactivity of the core scaffold and its ability to interact with biological targets through electrostatic or hydrogen-bonding interactions. The effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are highly specific to the compound series and the biological target.

For some pyrazole analogues, the addition of EWGs has been shown to enhance biological activity. For example, benzofuran pyrazoles substituted with nitro and bromo groups (both EWGs) exhibited superior pain-inhibiting effects compared to analogues with less electron-withdrawing substituents. nih.gov Similarly, for benzoic acid derivatives acting as local anaesthetics, EWGs in the ortho or para positions can increase potency. pharmacy180.com

In contrast, other studies have demonstrated the opposite trend. In a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogues bearing EWGs were inactive, while those with EDGs, particularly strong amine-based donors, were active. mdpi.com Likewise, for a series of fluorinated arylcyclopropylamines, EDGs increased the potency of tyramine (B21549) oxidase inhibition, whereas EWGs decreased it. nih.gov The phenyl group itself can act as either an EDG or EWG through resonance, depending on the group it is attached to. reddit.com This context-dependent effect underscores the complexity of electronic contributions to biological activity.

Molecular Modification Principles for Enhanced Biological Interactions

The design of potent and selective analogues of this compound relies on several key molecular modification principles derived from SAR studies. The primary goal is to enhance binding affinity and selectivity for the intended biological target. mdpi.com

A fundamental strategy involves the substitution, addition, or removal of functional groups to optimize molecular interactions. nih.gov For instance, identifying a key hydrophobic pocket in a target enzyme might prompt the addition of lipophilic groups to the scaffold. Conversely, if a hydrogen bond is crucial for binding, incorporating hydrogen bond donors or acceptors at the correct position is essential. The pyrazole scaffold itself is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to act as a versatile bioisostere, capable of forming key hydrogen bonds with protein targets. mdpi.com Modifications often focus on the substituents attached to this core, aiming to fine-tune interactions with specific regions of a binding pocket, such as the hydrophobic pocket under the P-loop in kinases. mdpi.com

Comparative Analysis with Structurally Similar Compounds

The SAR of this compound can be further understood by comparing it to structurally related compounds. The core itself is a composite of several key pharmacophores. The pyrazole ring is a cornerstone of many therapeutic agents, including COX-2 inhibitors like Celecoxib (B62257) and various kinase inhibitors. nih.govmdpi.com The activity of these compounds often relies on the pyrazole's ability to engage in specific hydrogen bonding and hydrophobic interactions.

Comparing the title compound to 3-(1H-Pyrazol-4-yl)benzoic acid , which lacks the N1-phenyl group, highlights the significant contribution of this phenyl ring. The N1-phenyl group adds a large, lipophilic component that can engage in hydrophobic or π-stacking interactions, potentially increasing potency and influencing selectivity.

Furthermore, the 3-phenylcoumarin (B1362560) scaffold, which can be considered an isostere of isoflavones, offers another point of comparison. nih.gov Like the pyrazole scaffold, the coumarin (B35378) ring system is a versatile template in drug discovery, and modifications at its various positions lead to a wide array of biological activities. nih.gov Analyzing the SAR of these different but related heterocyclic systems provides a broader understanding of how subtle changes in core structure can lead to dramatic shifts in biological function.

Biological Activities and Mechanistic Investigations Non Clinical Focus

Antimicrobial Spectrum and Potency

Derivatives of the phenyl-pyrazolyl-benzoic acid framework have demonstrated a broad range of antimicrobial activities, with significant potency observed against various bacterial and fungal pathogens.

Research has extensively documented the efficacy of pyrazole (B372694) derivatives against a panel of Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics. nih.gov

Notably, certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have shown potent activity against staphylococci and enterococci, with Minimum Inhibitory Concentration (MIC) values recorded as low as 0.78 μg/mL. nih.gov Another study highlighted coumarin-substituted pyrazole derivatives as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reaching 3.125 µg/mL. mdpi.com These compounds were also effective in inhibiting and destroying MRSA biofilms. mdpi.com

Similarly, fluorophenyl-substituted pyrazole-derived hydrazones exhibited excellent activity against MRSA strains, with some compounds showing MIC values as low as 0.39 μg/mL. nih.gov These derivatives also demonstrated potent inhibition against Bacillus subtilis and vancomycin-resistant Enterococcus faecalis (VRE), with MICs as low as 1.56 μg/mL. nih.gov Pyrazoline derivatives have also been identified as effective antibacterial agents, with one lead compound showing a uniform MIC value of 4 µg/mL against multiple strains of S. aureus, S. epidermidis, E. faecalis, and E. faecium, including drug-resistant variants. nih.gov

Antibacterial Activity Against Gram-Positive Bacteria
Bacterial StrainCompound ClassReported MIC Range (µg/mL)Reference
Staphylococcus aureus (including MRSA)Fluorophenyl-substituted pyrazole hydrazones0.39 - 3.125 nih.gov
Staphylococcus aureus (including MRSA)Coumarin-substituted pyrazoles3.125 mdpi.com
Enterococcus faecalis (including VRE)Fluorophenyl-substituted pyrazole hydrazones≥1.56 nih.gov
Enterococcus faecalisPyrazoline derivatives4 nih.gov
Bacillus subtilisFluorophenyl-substituted pyrazole hydrazones≥1.56 nih.gov
Staphylococcus epidermidisPyrazoline derivatives4 nih.gov

The activity of pyrazole derivatives against Gram-negative bacteria appears to be more specific, with notable potency against certain pathogens. nih.gov Studies on 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives revealed significant activity against Acinetobacter baumannii, a pathogen known for its high rates of multi-drug resistance. nih.gov Some of these compounds were found to be four times more potent than the approved drug chloramphenicol (B1208) against this bacterium. nih.gov

Naphthyl-substituted pyrazole-derived hydrazones also demonstrated potent growth inhibition of A. baumannii with MIC values in the range of 0.78–1.56 μg/mL. nih.gov However, the efficacy against other Gram-negative bacteria like Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Klebsiella pneumoniae is generally reported to be moderate or weak for many pyrazole derivatives. frontiersin.orgfrontiersin.org For instance, some pyrazole compounds showed moderate activity against E. coli with MIC values of 16 μg/mL, while others required concentrations greater than 500 μg/mL to be effective. nih.govacu.edu.in Certain pyrazole-3-carboxamide derivatives showed some activity against E. coli and K. pneumoniae, while their copper(II) complexes were found to be more active. frontiersin.org

Antibacterial Activity Against Gram-Negative Bacteria
Bacterial StrainCompound ClassReported MIC Range (µg/mL)Reference
Acinetobacter baumanniiNaphthyl-substituted pyrazole hydrazones0.78 - 1.56 nih.gov
Escherichia coliThiazolidinone-clubbed pyrazoles16 nih.gov
Klebsiella-Enterobacter spp.Pyrazole derivatives (Pz1, Pz2, Pz3)Active (Zone of Inhibition) frontiersin.org
Pseudomonas aeruginosaPyrazoline-clubbed pyrazolesModerate Activity nih.gov
Klebsiella pneumoniaeImidazo-pyridine substituted pyrazoles<1 nih.gov

Several studies have investigated the potential of pyrazole-based compounds against Mycobacterium tuberculosis. A series of novel pyrazole-4-carboxamide derivatives were synthesized and tested against the H37Rv strain, with some compounds demonstrating potent activity. japsonline.com Another study focused on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids, identifying several compounds as highly effective against M. tuberculosis H37Rv, with one showing an MIC of 12.5 μg/mL. nih.gov Molecular docking studies for these hybrids suggested that their mode of action could involve the inhibition of the mycobacterial enoyl reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis. nih.gov Furthermore, derivatives of 3-phenyl-5-(1-phenyl-1H- nih.govmdpi.comacu.edu.intriazol-4-yl)- nih.govnih.govacu.edu.inoxadiazole have been identified as inhibitors of mycobacterial aminoacyl-tRNA synthetases, with one compound showing an MIC of 12.5 µM against the H37Rv strain. researchgate.net

Antifungal Activity

The investigation into the antifungal properties of the specific phenyl-pyrazolyl-benzoic acid scaffold is less extensive than its antibacterial activities. However, related heterocyclic structures have shown promise. General studies on pyrazole derivatives have reported antifungal activity against strains such as Aspergillus niger, Aspergillus clavatus, and Candida albicans. meddocsonline.org For example, certain pyrazole-4-carboxamide derivatives were found to have potent activity against tested fungal strains. japsonline.com

Separately, benzoic acid and its derivatives are recognized for their antifungal properties. nih.gov They have been shown to be fungistatic against a range of fungi, including Cochliobolus lunatus and Aspergillus niger. nih.gov The mechanism for some benzoic acid derivatives is thought to involve the inhibition of CYP53, a fungal-specific cytochrome P450 enzyme. nih.gov While these findings are promising, more direct research is needed to fully characterize the antifungal potential and mechanism of action for the specific phenyl-pyrazolyl-benzoic acid core structure.

Anti-inflammatory Effects and Underlying Pathways

The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory agents. sciencescholar.us The primary mechanism for this activity is the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). researchgate.netdntb.gov.ua

Numerous studies have synthesized and evaluated pyrazole derivatives for their ability to inhibit these enzymes. A series of pyrazole-hydrazone derivatives were found to be potent dual inhibitors of COX-2 and 5-LOX. nih.gov Two compounds from this series exhibited superior COX-2 inhibitory activity (IC50 values of 0.67μM and 0.58μM) compared to the reference drug celecoxib (B62257) (IC50=0.87μM). nih.gov They also showed potent inhibition of 5-LOX, with IC50 values of 1.92μM and 2.31μM, respectively. nih.gov

Similarly, benzodioxole-pyrazole hybrids have been developed as dual COX-2 and 5-LOX inhibitors, displaying significant anti-inflammatory and analgesic activities. nih.gov Molecular docking studies confirmed that these compounds bind effectively to the active sites of both COX-2 and 5-LOX enzymes. nih.gov The anti-inflammatory effect is also linked to the ability of these compounds to reduce the production of pro-inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov The structural modifications on the pyrazole core, such as the addition of sulfonamide groups or halogen substitutions, have been explored to enhance potency and selectivity for COX-2, aiming to create more effective and safer anti-inflammatory drugs. researchgate.net

Anticancer Activity and Cellular Mechanisms (e.g., Apoptosis Induction in Cancer Cells)

Derivatives of the pyrazole scaffold have demonstrated notable anticancer properties in non-clinical studies, primarily through the induction of apoptosis, or programmed cell death, in various cancer cell lines. Research has shown that certain pyrazole-containing compounds can trigger both intrinsic and extrinsic apoptotic pathways.

One area of investigation has been the impact of these compounds on the cell cycle. For instance, some pyrazoline derivatives have been observed to cause cell cycle arrest, a crucial mechanism for preventing the proliferation of cancer cells. f1000research.com This arrest can then lead to the initiation of apoptosis.

The apoptotic process induced by pyrazole derivatives often involves the modulation of key regulatory proteins. Studies have indicated that these compounds can influence the expression of pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria, subsequently activating a cascade of caspases, the executive enzymes of apoptosis. Furthermore, some pyrazole derivatives have been shown to directly or indirectly activate caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. researchgate.net

While direct studies on 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid are limited in publicly available literature, the consistent findings for structurally related pyrazole and pyrazoline compounds suggest that this chemical scaffold is a promising backbone for the development of novel anticancer agents that function through the induction of apoptosis. f1000research.comnih.gov

Enzyme Modulation and Inhibition Studies

The pyrazole nucleus is a versatile scaffold that has been incorporated into the design of numerous enzyme inhibitors. The following sections detail the inhibitory activities of this compound and its analogs against various enzymes.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and has been identified as a target for anti-inflammatory and anticancer therapies. A number of pyrazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. nih.govbenthamscience.com The well-known anti-inflammatory drug Celecoxib, for instance, features a 1,5-diarylpyrazole structure.

Research into other pyrazole analogs has revealed compounds with potent and selective COX-2 inhibition. nih.gov For example, a series of 1,3,4-trisubstituted pyrazole derivatives demonstrated significant selective COX-2 inhibition. benthamscience.com The selectivity for COX-2 over the COX-1 isoform is a critical factor in reducing the gastrointestinal side effects associated with non-selective COX inhibitors. The structural features of these pyrazole compounds, such as the nature and position of substituents on the phenyl rings, have been shown to be crucial for their inhibitory potency and selectivity. iglobaljournal.com

Below is a table summarizing the COX-2 inhibitory activity of selected pyrazole derivatives, illustrating the potential of this chemical class as COX-2 inhibitors.

Compound/DerivativeCOX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Pyrazole Derivative 271.09 ± 0.00180.03
Pyrazole-Coumarin Hybrid 480.23 ± 0.16230
Thiazole-Pyrazole Derivative 300.04310
1,3,4-Thiadiazole Derivative PYZ381.33> 60
Flavone-Pyrazole Derivative PYZ300.5Not specified
Celecoxib (Reference)0.26 ± 0.00295.84

This table is for illustrative purposes and includes data for various pyrazole derivatives to demonstrate the general activity of the scaffold. nih.govnih.gov

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have explored the potential of pyrazole derivatives as inhibitors of these enzymes.

Research has shown that certain pyrazole derivatives can exhibit potent α-glucosidase inhibitory activity, in some cases surpassing that of the standard drug, acarbose. nih.govfrontiersin.org The structure-activity relationship (SAR) studies of these compounds have indicated that the nature and position of substituents on the pyrazole and associated phenyl rings significantly influence their inhibitory efficacy. For example, the presence of a chlorine atom at the para-position of a phenyl ring in one series of acyl pyrazole sulfonamides was found to be the most potent for α-glucosidase inhibition. frontiersin.org

The following table presents the α-glucosidase inhibitory activity of some pyrazole derivatives from the literature.

Compound/Derivativeα-Glucosidase IC50 (µM)
Acyl Pyrazole Sulfonamide 5a1.13 ± 0.06
2,3-Dihydroquinazolin-4(1H)-one 4hStrongest in series
2,3-Dihydroquinazolin-4(1H)-one 4iStrongest in series
Acarbose (Reference)35.1 ± 0.14

This table is for illustrative purposes and includes data for various pyrazole derivatives to demonstrate the general activity of the scaffold. nih.govfrontiersin.org

Fatty Acid Biosynthesis (FAB) Inhibition

The bacterial fatty acid biosynthesis (FAB) pathway is a validated target for the development of new antibacterial agents. A number of novel pyrazole derivatives have been identified as potent inhibitors of this pathway. nih.govnih.gov

Specifically, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been shown to act as FAB inhibitors. nih.gov These compounds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the inhibition of key enzymes within the FAB pathway, leading to the disruption of bacterial cell membrane synthesis and ultimately bacterial cell death. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes involved in DNA replication, recombination, and repair, making them attractive targets for antibacterial drugs. The pyrazole scaffold has been utilized in the design of inhibitors for these enzymes. nih.gov

Studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have identified compounds that strongly inhibit both Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase. nih.gov The inhibitory activity of these compounds underscores the potential of the pyrazole core in the development of new antibacterial agents that function by targeting bacterial topoisomerases.

The table below shows the inhibitory activity of a potent pyrazole derivative against bacterial DNA gyrases.

CompoundTarget EnzymeIC50 (µg/mL)
Pyrazole Derivative 3kS. aureus DNA gyrase0.15
Pyrazole Derivative 3kB. subtilis DNA gyrase0.25

This table is for illustrative purposes and includes data for a specific pyrazole derivative to demonstrate the potential of the scaffold. nih.gov

Kinase Inhibition (e.g., B-RAF V600E, EGFR, GSK-3, TGF-β RI Kinase)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The pyrazole scaffold has been identified as a privileged structure in the design of various kinase inhibitors.

B-RAF V600E Inhibition: The V600E mutation in the B-RAF kinase is a common driver of melanoma. Novel 5-phenyl-1H-pyrazole derivatives have been synthesized and shown to exhibit potent inhibitory activity against B-RAF V600E. nih.govrsc.org One such derivative, compound 5h, demonstrated an IC50 value of 0.33 µM against this mutant kinase. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their EGFR tyrosine kinase (EGFR-TK) inhibitory activity, with some compounds showing good potency. nih.govdovepress.com For example, a pyrazolo derivative (14d) was found to have an IC50 of 3.65 µM against the HEPG-2 liver cancer cell line and also exhibited good EGFR-TK inhibitory activity. nih.gov

GSK-3 Inhibition: Glycogen synthase kinase-3 (GSK-3) is implicated in several diseases, including neurodegenerative disorders and diabetes. Pyrazole-based compounds have been investigated as GSK-3 inhibitors. nih.govnih.gov For instance, 3-amino pyrazoles have been identified as potent and selective inhibitors of GSK-3. researchgate.net

TGF-β RI Kinase Inhibition: The transforming growth factor-β (TGF-β) signaling pathway is involved in cell growth, differentiation, and apoptosis. A diheteroaryl-substituted pyrazole compound has been identified as a potent and selective inhibitor of TGF-β Receptor I (TGF-β RI) kinase, with an IC50 of 51 nM. nih.gov

The following table summarizes the kinase inhibitory activities of various pyrazole-containing compounds.

Compound/Derivative ClassTarget KinaseIC50
5-Phenyl-1H-pyrazole derivative 5hB-RAF V600E0.33 µM nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesEGFR-TK8.27 - 19.03 µM nih.gov
Pyrrolo[3,4-c]pyrazoleGSK-3Low nanomolar range nih.gov
Diheteroaryl-substituted pyrazoleTGF-β RI Kinase51 nM

This table is for illustrative purposes and includes data for various pyrazole derivatives to demonstrate the general kinase inhibitory potential of the scaffold.

Metalloprotease Inhibition (e.g., Meprin α and β)

The pyrazole scaffold, a core component of this compound, has been identified as a promising framework for the development of metalloprotease inhibitors, particularly for meprin α and meprin β. nih.govresearchgate.net Meprins are metalloproteinases linked to various physiological and pathological processes, including inflammation, fibrosis, and cancer, making them significant therapeutic targets. nih.govsemanticscholar.org

Research into 3,5-diphenylpyrazole (B73989) derivatives has shown high potency against meprin α. semanticscholar.org Structure-activity relationship (SAR) studies have been conducted to optimize the inhibition of meprin α and/or meprin β. These studies explored modifications at positions 3 and 5 of the pyrazole ring to enhance inhibitory activity and selectivity. semanticscholar.org The introduction of different substituents allows for the modulation of interactions within the enzyme's active site pockets (S1, S1′, or S2′). researchgate.net While some derivatives act as potent pan-meprin inhibitors (inhibiting both α and β isoforms), others have demonstrated superior selectivity for meprin α over meprin β. nih.govresearchgate.net This selectivity is crucial for developing chemical probes to validate the specific roles of each meprin isoform in various diseases. nih.gov

The following table details the inhibitory activity of selected pyrazole-based compounds against meprin α and meprin β, illustrating the potential of this chemical class.

CompoundMeprin α Ki (app) [nM]Meprin β Ki (app) [nM]Selectivity (β/α)
2-(3,5-Diphenyl-1H-pyrazol-4-yl)ethanehydroxamic acid1.3118.5
2-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)ethanehydroxamic acid2628011
2-(3-Benzyl-5-phenyl-1H-pyrazol-4-yl)ethanehydroxamic acid1120018
3-[4-[2-(Hydroxyamino)-2-oxo-ethyl]-5-phenyl-1H-pyrazol-3-yl]benzoic acid3.1185.8

Data sourced from a study on pyrazole-based inhibitors. nih.gov

LsrK Inhibition

No information regarding the inhibitory activity of this compound or structurally related compounds on the kinase LsrK was found in the reviewed sources.

Receptor Modulation and Interaction Studies

Neurotensin Receptor Type 2 (NTS2) Modulation

The pyrazole scaffold has been instrumental in the development of selective ligands for the Neurotensin Receptor Type 2 (NTS2), a G-protein coupled receptor implicated in pain modulation. nih.govnih.gov Research aimed at identifying novel nonpeptide compounds with selectivity for NTS2 led to the investigation of analogues of the nonselective pyrazole compound SR48692. nih.govacs.org

Through systematic chemical modifications, researchers developed 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739). nih.govacs.org This compound emerged as a selective NTS2 modulator with enhanced potency and binding affinity for NTS2 compared to the parent compound. nih.gov The discovery of NTRC-739 highlights the utility of the pyrazole framework in designing receptor-selective compounds, which are valuable tools for exploring the therapeutic potential of targeting the NTS2 receptor, particularly for managing neuropathic pain. nih.govacs.org

Other Biological Mechanisms

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. mdpi.comfrontiersin.org Inhibiting this system is a promising anti-infective strategy that may reduce bacterial pathogenicity without exerting selective pressure that leads to resistance. mdpi.comfrontiersin.org

Pyrazole-containing compounds have been synthesized and evaluated for their antibacterial properties. nih.govnih.gov Studies on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have shown them to be potent antibacterial agents against Gram-positive bacteria, including Staphylococcus aureus. nih.gov These compounds were found to be effective in inhibiting biofilm formation and destroying pre-formed biofilms. nih.gov While the primary mode of action for some of these derivatives was identified as the inhibition of fatty acid biosynthesis, the interference with biofilm formation suggests a potential role in disrupting QS or its downstream effects. nih.gov The ability of the pyrazole scaffold to serve as a platform for developing agents that disrupt bacterial communication and biofilms underscores its potential in creating novel antibacterial therapies. nih.govnih.gov

Bacterial Membrane Permeabilization

While direct studies on the membrane permeabilization effects of this compound are not extensively documented, research on structurally related compounds, particularly 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives, provides significant insights into this potential mechanism of antibacterial action. The bactericidal activity of these pyrazole derivatives is thought to be linked to their ability to disrupt the integrity of the bacterial cell membrane.

The antibacterial efficacy of these pyrazole derivatives is influenced by the nature of the substituents on the aniline (B41778) moiety. For instance, the introduction of lipophilic groups has been shown to significantly improve antibacterial activity. A summary of the minimum inhibitory concentration (MIC) values for a selection of these derivatives against S. aureus ATCC 29213 illustrates this structure-activity relationship.

Compound DerivativeSubstituent on Aniline MoietyMIC (μg/mL) against S. aureus ATCC 29213
Derivative 13-Fluorophenyl50
Derivative 23-Chlorophenyl6.25
Derivative 33-Bromophenyl12.5
Derivative 43-Trifluoromethylphenyl12.5
Derivative 53,5-Bis(trifluoromethyl)phenyl1.56

Modulation of Immune Responses (e.g., cytokine production)

The pyrazole scaffold is a key feature in a variety of compounds that have demonstrated significant immunomodulatory and anti-inflammatory properties. These activities are often mediated through the modulation of cytokine production. Research on various pyrazole derivatives has shown a consistent pattern of reducing the levels of pro-inflammatory cytokines, suggesting that compounds like this compound could possess similar capabilities.

A number of pyrazole derivatives have been found to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various experimental models. sci-hub.senih.gov For example, certain pyrazole-containing indolizine (B1195054) derivatives have been shown to reduce the expression of TNF-α. sci-hub.se The mechanism behind this cytokine modulation often involves the inhibition of critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net By inhibiting NF-κB activation, these compounds can decrease the transcription of genes that code for pro-inflammatory cytokines. nih.govresearchgate.net

The following table summarizes the observed effects of different pyrazole derivatives on the production of pro-inflammatory cytokines.

Pyrazole Derivative TypeEffect on Cytokine ProductionReported Mechanism of Action
Dimethylphenyl pyrazolyl derivativesInhibition of TNF-α-
Pyrazole-containing indolizine derivativesReduction in TNF-α expressionSuppression of NF-κB activation
1,3-diphenyl-1H-pyrazole-4-carbaldehydesInhibition of TNF-α and IL-6-
General pyrazole derivativesReduction in IL-1β, IL-6, and TNF-αInhibition of NF-κB transcription activity

Vasorelaxant Mechanisms (e.g., NO/cGMP/KATP pathway involvement)

The potential for pyrazole-containing compounds to act as vasorelaxants has been explored through the study of various derivatives. While direct evidence for this compound is limited, related compounds have demonstrated vasorelaxant effects, often implicating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

For instance, the pyrazole derivative 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) has been shown to elicit a concentration-dependent relaxation of aortic rings. cdnsciencepub.comnih.gov This effect was attenuated by the presence of a nitric oxide synthase (NOS) inhibitor, Nω-nitro-l-arginine methyl ester (L-NAME), and a soluble guanylate cyclase inhibitor, 1H- sci-hub.secdnsciencepub.comnih.govoxadiazolo[4,3-a]quinoxalin-1-one (ODQ). cdnsciencepub.comnih.gov These findings strongly suggest that the vasorelaxant mechanism of LQFM039 involves the NO/cGMP pathway. cdnsciencepub.comnih.gov Similarly, another pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), has been found to induce endothelium-dependent relaxation in isolated aortic rings, an effect that was also blocked by L-NAME and ODQ. nih.gov

These studies indicate that the pyrazole nucleus can be a key structural feature for compounds that induce vasodilation through the canonical NO/cGMP signaling cascade. The involvement of this pathway suggests that these compounds may stimulate the production of NO in endothelial cells, which then diffuses to vascular smooth muscle cells, activates soluble guanylate cyclase, and leads to an increase in cGMP levels, ultimately causing vasorelaxation. Some pyrazole derivatives have also been investigated as inhibitors of nitric oxide synthase, which could represent another mechanism for modulating vascular tone. nih.gov

The table below summarizes the vasorelaxant effects and associated mechanisms for selected pyrazole derivatives.

CompoundObserved Vasorelaxant EffectImplicated Mechanistic Pathway
5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)Concentration-dependent relaxation of aortic ringsNO/cGMP pathway
5-(1-(3 fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21)Endothelium-dependent relaxation of isolated aortic ringsNO/cGMP pathway

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. This analysis is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid, molecular docking studies can be employed to explore its potential as an inhibitor for various protein targets. The pyrazole (B372694) nucleus is a well-known scaffold in medicinal chemistry, and its derivatives have been docked against several targets, including vascular endothelial growth factor receptor 2 (VEGFR-2), which is implicated in cancer. nih.gov The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's binding site. These poses are then scored based on their binding energy, with lower energies typically indicating a more favorable interaction.

The interaction analysis of a docked pose reveals the specific amino acid residues involved in binding. For this compound, key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor.

π-π Stacking: The phenyl and pyrazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar regions of the molecule can form hydrophobic contacts with corresponding residues in the protein's binding pocket.

A study on novel 1,3-diphenyl pyrazole derivatives as antimicrobial agents against Acinetobacter baumannii utilized molecular docking to understand their binding interactions. nih.gov Similarly, pyrazoline-conjugated carboxylic acid derivatives have been studied via molecular docking against VEGFR-2 to reinforce their anticancer potential. nih.gov These studies highlight the utility of docking in rationalizing the biological activity of pyrazole-containing compounds.

Table 1: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target.

ParameterValueInteracting Amino Acid ResiduesInteraction Type
Binding Energy-8.5 kcal/molLYS-78, GLU-95Hydrogen Bond (with COOH)
PHE-156π-π Stacking (with Phenyl ring)
TYR-88π-π Stacking (with Pyrazole ring)
LEU-25, VAL-33, ILE-154Hydrophobic Interactions

Quantum Chemical Calculations (e.g., Electronic Structure, Energy Minima)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties and geometric structure of molecules. These calculations can determine the optimized molecular geometry corresponding to the lowest energy state (energy minima) and provide insights into the molecule's reactivity and stability through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Table 2: Representative Quantum Chemical Properties for a Pyrazole Derivative based on DFT Calculations.

PropertyCalculated ValueSignificance
EHOMO-6.2 eVElectron-donating capacity
ELUMO-2.1 eVElectron-accepting capacity
Energy Gap (ΔE)4.1 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. najah.edunih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a 3D picture of the molecular shape in a crystalline environment.

Key visualizations include:

dnorm surface: This surface is mapped with colors to indicate intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii, highlighting key interactions like hydrogen bonds.

For this compound, the carboxylic acid group would be expected to form strong O—H···O hydrogen bonds, likely leading to the formation of dimers, a common motif in carboxylic acids. nih.gov The aromatic rings would facilitate C—H···π and π–π stacking interactions. Hirshfeld analyses of other pyrazole derivatives have shown that H···H, O···H, and C···H contacts are typically the most significant contributors to crystal packing. nih.govas-proceeding.com For example, in 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, the most important contacts were found to be H···H (41.5%) and O···H/H···O (22.4%). nih.gov This type of analysis provides a detailed understanding of the forces governing the solid-state structure of the compound.

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Phenylpyrazole Derivative.

Interaction TypePercentage Contribution (%)
H···H60.5
O···H / H···O20.4
C···H / H···C10.7
N···H / H···N6.5
Other1.9

Data is illustrative and based on a representative pyrazole derivative. as-proceeding.com

In Silico Prediction of Biological Interactions

Beyond docking with specific proteins, other in silico methods can predict a compound's general biological activity spectrum based on its chemical structure. Software tools like PASS (Prediction of Activity Spectra for Substances) analyze the structural fragments of a molecule to predict its likely biological activities, such as enzyme inhibition, receptor agonism/antagonism, or antimicrobial effects. allsubjectjournal.com

The structure of this compound contains several pharmacologically relevant fragments. The pyrazole core is present in numerous approved drugs with diverse activities. nih.gov The phenyl and benzoic acid moieties are also common in biologically active compounds. Therefore, it is plausible that this compound could interact with multiple biological targets.

In silico screening of pyrazole derivatives from p-bromo benzoic acid has been performed using various software to predict molecular properties and biological activities. allsubjectjournal.com Such studies can guide experimental testing by highlighting the most probable therapeutic applications. For this compound, predictions might suggest activities such as anti-inflammatory, anticancer, or antimicrobial effects, consistent with findings for other pyrazole derivatives. nih.govnih.govresearchgate.net

Table 4: Illustrative Output from an In Silico Biological Activity Prediction for a Novel Heterocyclic Compound.

Predicted Biological ActivityPa (Probability to be active)Pi (Probability to be inactive)
Anti-inflammatory0.7500.021
Protein Kinase Inhibitor0.6850.045
Antineoplastic0.6100.088
Antibacterial0.5500.120

Pa and Pi values are hypothetical. A compound is considered likely to exhibit an activity if Pa > Pi.

Analytical Characterization Techniques in Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: a benzoic acid moiety, a phenyl group, and a pyrazole (B372694) ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the different rings and the pyrazole protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet far downfield, typically above 10 ppm. The protons on the benzoic acid ring and the phenyl substituent would resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The two protons on the pyrazole ring would also have characteristic shifts in the aromatic region, with their exact positions influenced by the electronic effects of the adjacent phenyl and substituted aryl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH)> 10 (broad singlet)165 - 185
Aromatic Protons (Benzoic Acid Moiety)7.5 - 8.5125 - 135
Aromatic Protons (Phenyl Substituent)7.2 - 7.8120 - 140
Pyrazole Ring Protons7.5 - 8.5110 - 150
Quaternary Carbons-130 - 150

Mass Spectrometry (MS, HRMS, ESI-FTMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂N₂O₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization Fourier Transform Mass Spectrometry (ESI-FTMS) would provide a highly accurate mass measurement, confirming the molecular formula. mdpi.com

The mass spectrum would show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the bonds connecting the aromatic rings to the pyrazole core.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC₁₆H₁₂N₂O₂
Molecular Weight264.28 g/mol
[M+H]⁺ (ESI)~265.0921 m/z
Key FragmentationLoss of COOH, cleavage of phenyl or benzoyl groups

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings. uni.lu

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. acs.org Characteristic C=C stretching vibrations for the aromatic and pyrazole rings would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=C Stretch (Aromatic/Pyrazole)1450 - 1600Medium to Strong
C-O Stretch (Carboxylic Acid)1200 - 1300Medium

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of this compound. Due to the presence of the carboxylic acid group and the aromatic rings, reversed-phase HPLC would be a suitable method.

A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient or isocratic elution would be optimized to achieve good separation from any impurities or starting materials. Detection would typically be performed using a UV detector, as the aromatic rings and conjugated system are strong chromophores.

X-ray Crystallography (for structural confirmation)

Purity Determination (e.g., TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. For this compound, a silica (B1680970) gel plate would likely be used as the stationary phase. A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) would serve as the mobile phase. The compound would be visualized under UV light, where its aromatic nature would make it visible. The retention factor (Rf) value would be characteristic under specific solvent conditions and would help in assessing its purity against known standards or starting materials.

Future Research Directions and Translational Potential Non Clinical

Development of Novel Chemical Probes for Biological Systems

The inherent biological activity of the phenylpyrazole core makes it an excellent candidate for the development of chemical probes to investigate complex biological systems. Future efforts can be directed towards modifying the 3-(1-phenyl-1H-pyrazol-4-yl)benzoic acid structure to create highly specific molecular tools.

By incorporating reporter groups such as fluorophores or biotin, derivatives of this compound can be synthesized to serve as probes for visualizing and isolating specific cellular targets. For instance, compounds based on this scaffold have shown affinity for enzymes and other proteins; fluorescently tagging these molecules would enable researchers to track their localization and interaction dynamics within living cells using advanced microscopy techniques. Furthermore, creating photoaffinity-labeled probes by introducing photoreactive groups could allow for the irreversible capture and subsequent identification of novel protein binding partners, thereby elucidating new mechanisms of action and off-target effects.

Optimization of Lead Structures for Preclinical Drug Discovery Pipelines

Derivatives of the closely related 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have demonstrated potent antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. mdpi.com These findings establish the core structure as a viable lead for antibacterial drug discovery. The next logical step involves systematic structural optimization to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies have provided initial insights; for example, lipophilic and electron-withdrawing substituents on the aniline (B41778) moiety, such as bromo or trifluoromethyl groups, have been shown to significantly increase antibacterial efficacy. mdpi.comnih.gov Future research will focus on a more granular exploration of these relationships. This includes synthesizing a broader library of analogs with diverse substitutions on both the N-phenyl ring and the 3-phenyl ring of the pyrazole (B372694) core. The benzoic acid group itself can be modified to isosteric replacements like tetrazoles or acylsulfonamides to improve metabolic stability and cell permeability. Computational methods, including in silico screening and molecular docking, will be instrumental in rationally designing these new derivatives to maximize their fit and interaction with identified bacterial targets, such as enzymes involved in fatty acid biosynthesis. nih.govallsubjectjournal.com

Table 1: Structure-Activity Relationship (SAR) Insights for Antibacterial Activity

Molecular Moiety Substitution/Modification Impact on Activity Reference
Aniline Ring Unsubstituted Low to no significant activity nih.gov
Aniline Ring Lipophilic groups (e.g., phenoxy) Significant improvement in activity nih.gov
Aniline Ring Halogens (e.g., chloro, bromo) Significant increase in potency mdpi.com
Aniline Ring Trifluoromethyl (CF3) groups Potent activity, particularly in disubstituted compounds mdpi.com
Aniline Ring Polar protic groups (e.g., sulfonamide) Almost complete elimination of activity nih.gov
Benzoic Acid Isosteric replacement (e.g., tetrazole) Potential for improved metabolic stability (Hypothesized)

Exploration of New Molecular Targets and Therapeutic Areas

While antibacterial applications are a primary focus, the phenylpyrazole scaffold is known for its broad biological activity, suggesting that this compound derivatives could be repurposed for other diseases. nih.govontosight.ai Phenylpyrazole compounds have been investigated as inhibitors of various enzymes and receptors, opening up multiple avenues for exploration.

Future research should involve screening libraries of these derivatives against a wide range of molecular targets. Potential therapeutic areas include:

Oncology: Pyrazole derivatives have been successfully developed as inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com Screening against panels of kinases (e.g., BRAF, EGFR, CDK) could identify new anticancer agents. mdpi.comrsc.org Recent studies have also identified phenylpyrazole derivatives as selective inhibitors of MCL-1, an anti-apoptotic protein overexpressed in many tumors, highlighting their potential in treating leukemia and other cancers. nih.govacs.org

Neurodegenerative Diseases: Given that some pyrazole compounds exhibit inhibitory activity against enzymes like monoamine oxidase (MAO), there is potential for developing treatments for diseases such as Parkinson's or Alzheimer's.

Inflammatory Diseases: The anti-inflammatory properties of pyrazoles are well-documented. nih.gov Investigating the inhibition of key inflammatory targets like cyclooxygenase (COX) enzymes or cytokines could lead to new therapies for conditions like rheumatoid arthritis.

Antifungal and Antiviral Agents: The scaffold has shown promise against various microbes, and broader screening could uncover potent antifungal or antiviral activities. nih.gov

Table 2: Potential New Therapeutic Areas and Molecular Targets

Therapeutic Area Potential Molecular Target(s) Rationale/Supporting Evidence
Oncology Protein Kinases (e.g., BRAF, CDKs), MCL-1 Pyrazole is a core scaffold in many approved kinase inhibitors; specific phenylpyrazole derivatives show MCL-1 inhibition. mdpi.comrsc.orgnih.gov
Neurodegenerative Disorders Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) Phenylpyrazole derivatives have shown inhibitory activity against these enzymes, which are implicated in Alzheimer's and Parkinson's disease.
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokines Pyrazole derivatives are known to possess anti-inflammatory properties. nih.gov
Fungal Infections Fungal-specific enzymes (e.g., lanosterol (B1674476) demethylase) The pyrazole scaffold is present in some antifungal agents and shows broad antimicrobial potential. nih.gov

Integration of Advanced Synthetic Methods with Biological Screening

To efficiently explore the vast chemical space around the this compound scaffold, the integration of modern synthetic techniques with high-throughput screening (HTS) is essential. The versatility of pyrazole synthesis allows for the creation of diverse compound libraries. nih.gov

Future work will likely employ advanced, sustainable synthetic methods such as microwave-assisted synthesis or flow chemistry to rapidly generate libraries of derivatives. rsc.org These methods offer advantages over classical synthesis by reducing reaction times and often improving yields. rsc.org The resulting compound libraries can then be subjected to HTS assays to quickly identify "hit" compounds for various biological targets. This integrated approach, combining rapid synthesis with automated biological evaluation, will accelerate the discovery process, enabling a faster transition from initial hit identification to lead optimization and the development of preclinical candidates. nsf.gov

Q & A

Q. What are common synthetic routes for 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole intermediates, followed by basic hydrolysis to yield the carboxylic acid derivative. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes hydrolysis under basic conditions to produce the corresponding benzoic acid . Modifications in substituents (e.g., methyl groups) can influence reaction efficiency and purity .

Q. How is this compound characterized in structural studies?

Key techniques include:

  • X-ray diffraction (XRD) to resolve crystal structures and confirm bond angles/planarity .
  • FTIR and NMR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic proton environments .
  • Mass spectrometry for molecular weight validation (e.g., C₁₁H₁₀N₂O₂; MW 202.20) .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound and its derivatives?

  • Catalyst screening : Use transition-metal catalysts (e.g., Pd or Cu) to enhance cyclocondensation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during hydrolysis .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions in hydrazone derivatization .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

  • Dose-response assays : Establish minimum inhibitory concentrations (MICs) using standardized protocols (e.g., CLSI guidelines) to reduce variability .
  • Structural analogs : Compare activity of derivatives with substituent variations (e.g., fluorophenyl vs. methyl groups) to identify SAR trends .
  • Biofilm assays : Test activity against microbial biofilms, which may explain discrepancies in planktonic vs. adherent cell susceptibility .

Q. What computational methods are used to study the compound’s electronic and structural properties?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial mechanisms .
  • Thermogravimetric analysis (TGA) : Model thermal stability for material science applications .

Q. How to design derivatives with improved pharmacological or material properties?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance metabolic stability .
  • Hybrid scaffolds : Conjugate with triazole or crown ether moieties to modulate solubility or metal-binding capacity .
  • Crystallography-guided design : Use XRD data to prioritize derivatives with optimal packing efficiency for solid-state applications .

Methodological Considerations Table

Parameter Example Method Key Reference
Synthetic YieldPd-catalyzed cyclocondensation
Solubility OptimizationDMF/water mixtures for hydrolysis
Bioactivity ValidationCLSI-compliant MIC assays
Computational ModelingGaussian 09 for DFT calculations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.